Phenyltin trichloride

描述

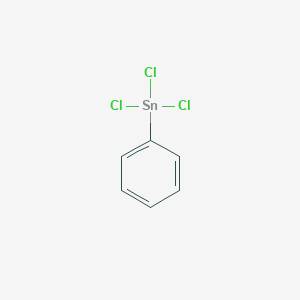

Structure

2D Structure

属性

IUPAC Name |

trichloro(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOGEXSQACVGEC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074455 | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-19-2 | |

| Record name | Phenyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, trichlorophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1124-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Phenyltin Trichloride

Controlled Synthesis Pathways for Phenyltin Trichloride (B1173362) Production

The synthesis of phenyltin trichloride can be achieved through several established chemical routes. These methods are designed to control the reaction conditions to ensure high yield and purity of the final product.

Grignard-Type Reaction Mechanisms in Organotin Synthesis

A prominent method for synthesizing organotin compounds, including this compound, involves the use of Grignard reagents. cerritos.eduyoutube.commissouri.edu These organomagnesium halides are powerful nucleophiles capable of forming carbon-tin bonds. libretexts.org The general principle of a Grignard reaction involves the reaction of an aryl halide, such as bromobenzene, with magnesium metal in an anhydrous ether solvent to form a phenylmagnesium bromide (PhMgBr) Grignard reagent. cerritos.edumissouri.edu This reagent is then reacted with a tin halide, like tin(IV) chloride (SnCl₄), to yield phenyltin derivatives.

The reaction mechanism proceeds through a polar, six-membered ring transition state where the magnesium acts as a Lewis acid for the carbonyl group, and the alkyl or aryl group adds nucleophilically. cerritos.educhem-station.com It is crucial to conduct these reactions under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. cerritos.edumissouri.edu

A specific example of a Grignard-type reaction for synthesizing a functionalized phenyltin compound involves dissolving this compound in dry benzene (B151609) and slowly adding it to a Grignard reagent at room temperature. orgsyn.org The reaction mixture is then heated to ensure completion. orgsyn.org

| Reagent | Role | Key Considerations |

| Aryl Halide (e.g., Bromobenzene) | Starting material for Grignard reagent formation. | Reactivity varies with the halide (I > Br > Cl). youtube.com |

| Magnesium Metal | Reacts with the aryl halide to form the Grignard reagent. | A fresh, clean surface is crucial for reaction initiation. missouri.edu |

| Anhydrous Ether (e.g., Diethyl ether, THF) | Solvent that stabilizes the Grignard reagent. cerritos.edu | Must be free of water to prevent reagent decomposition. cerritos.edu |

| Tin(IV) Chloride (SnCl₄) | Tin source for the formation of the organotin compound. | Stoichiometry controls the degree of phenylation. |

| This compound | Can be a starting material for further functionalization. orgsyn.org | --- |

Advanced Synthetic Approaches to Functionalized Phenyltin Species

Beyond the fundamental Grignard reaction, advanced synthetic methods have been developed to create functionalized phenyltin species with tailored properties. These approaches often involve the reaction of this compound with various nucleophiles to introduce specific functional groups. For instance, the reaction of this compound with dithiocarbamate (B8719985) ligands leads to the formation of new phenyltin(IV) dithiocarbamate compounds with potential biological applications. researchgate.net

Another advanced approach involves the synthesis of highly fluorinated tin hydrides. In one example, tris(2-perfluorohexylethyl)phenyltin is synthesized by reacting this compound with a Grignard reagent derived from 2-perfluorohexyl-1-iodoethane. orgsyn.org This fluorous phenyltin compound can then be converted to bromotris[2-(perfluorohexyl)ethyl]tin, an important intermediate for synthesizing other fluorous tin reagents. orgsyn.org These functionalized species are valuable in various applications, including as catalysts and in materials science. nih.gov

This compound as a Precursor in Diverse Chemical Syntheses

This compound's utility extends beyond its direct applications; it serves as a crucial precursor in the synthesis of a wide range of materials with advanced functionalities.

Integration into Metal-Oxide Photoanode Fabrication (e.g., Tin-Doped TiO₂ for Dye-Sensitized Solar Cells)

This compound is utilized as a tin (Sn) source in the synthesis of tin-doped titanium dioxide (TiO₂) photoanodes, which are key components in dye-sensitized solar cells (DSSCs). alkalisci.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com DSSCs are a type of photovoltaic cell that has gained significant attention due to their potential for low-cost manufacturing and good performance, especially in low-light conditions. rsc.org

The photoanode in a DSSC is typically made of a wide-bandgap semiconductor metal oxide, such as TiO₂, which provides a scaffold for dye molecules and facilitates electron transport. researchgate.netrsc.orgosti.gov Doping the TiO₂ with tin can improve the performance of the photoanode by enhancing its electronic properties. For example, tin-doped TiO₂ has been shown to improve charge transport and reduce charge recombination in DSSCs. sci-hub.se In a typical synthesis, a porous tin oxide (SnO₂) film is first deposited on a conductive substrate, followed by the deposition of TiO₂, leading to the formation of a tin-doped TiO₂ structure. researchgate.net this compound can serve as the precursor for the SnO₂ layer. alkalisci.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

| Component | Material | Function |

| Photoanode | Tin-doped Titanium Dioxide (Sn-doped TiO₂) | Supports dye molecules, facilitates electron transport. researchgate.netrsc.org |

| Dye | Light-absorbing molecules | Harvests light energy and injects electrons into the photoanode. google.com |

| Electrolyte | Redox couple (e.g., I⁻/I₃⁻) | Regenerates the oxidized dye molecules. |

| Counter Electrode | Catalyst-coated conductor | Catalyzes the reduction of the redox couple. |

Role in Zeolite Framework Incorporation (e.g., Sn-Beta Catalysts)

This compound can be a precursor for incorporating tin into zeolite frameworks, creating highly effective heterogeneous catalysts like Sn-Beta. nih.gov Zeolites are crystalline aluminosilicates with a porous structure, and incorporating tin into their framework creates Lewis acid sites that can catalyze a variety of chemical transformations. nih.gov

Sn-Beta zeolites have shown exceptional activity and selectivity in Baeyer-Villiger oxidations, a crucial reaction for converting ketones to more valuable esters and lactones. nih.gov Traditionally, this reaction uses peracids, but the use of Sn-Beta catalysts allows for the use of more environmentally friendly hydrogen peroxide as the oxidant. nih.gov The high selectivity of the Sn-Beta catalyst is attributed to the direct activation of the ketone group by the tin sites within the zeolite framework. nih.gov

The synthesis of Sn-Beta often involves a post-synthesis method where a dealuminated beta zeolite is treated with a tin source. nih.gov While various tin precursors can be used, such as tin(II) chloride (SnCl₂) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O), the principle of incorporating tin into the zeolite framework remains the same. nih.gov

Polymer Material Synthesis via Hydrolytic Pathways

This compound plays a role in the synthesis and modification of polymers. It can act as a stabilizer in polymers like polyvinyl chloride (PVC), enhancing their durability and resistance to degradation. chemimpex.com

Furthermore, organotin compounds can be involved in polymerization processes through hydrolytic pathways. The hydrolysis of organosilicon chlorides, for example, leads to the formation of silanols, which can then undergo condensation polymerization to form polysiloxanes. gauthmath.com While the specific mechanism for this compound in polymer synthesis via hydrolysis is less commonly detailed, the principle of hydrolysis leading to reactive intermediates that can polymerize is a known concept in organometallic chemistry. nih.gov The addition of compounds like this compound to synthetic polymers can lead to the creation of advanced hybrid copolymers. grafiati.com

Mechanistic Investigations of Phenyltin Trichloride Reactivity

Exploration of Cross-Coupling Reaction Pathways

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Phenyltin trichloride (B1173362) is a valuable reactant in this class of reactions, particularly in the Stille coupling.

The Stille coupling reaction is a palladium-catalyzed process that couples an organotin compound with an organic halide or pseudohalide. researchgate.netorganic-chemistry.org When phenyltin trichloride is used as the organotin reactant, the reaction mechanism generally follows a catalytic cycle involving a palladium(0) species. researchgate.netresearchgate.netlibretexts.org

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The phenyl group from this compound is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups (the phenyl group from this compound and the R group from the organic halide) on the palladium center are coupled, and the desired cross-coupled product (R-Ph) is eliminated, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

Recent research has focused on enhancing the efficiency and sustainability of the Stille coupling reaction. One promising approach involves the use of palladium nanoparticles (PdNPs) as catalysts. smolecule.comfrontiersin.orgmdpi.comnih.gov PdNPs offer a high surface-area-to-volume ratio, which can lead to increased catalytic activity. mdpi.comnih.gov

Furthermore, the use of peptide templates to direct the synthesis of PdNPs has shown significant promise. smolecule.comrsc.orgacs.org Peptide-templated PdNPs can exhibit enhanced catalytic performance in the Stille coupling of this compound with aryl halides. smolecule.comrsc.orgacs.org The peptide framework can influence the size, shape, and stability of the PdNPs, which in turn affects their catalytic efficiency. rsc.org For instance, different peptide sequences can lead to the formation of spherical nanoparticles, nanoribbons, or nanoparticle networks, each with distinct catalytic capabilities. rsc.org These biomimetic catalysts can operate under mild, aqueous conditions, aligning with the principles of green chemistry. acs.org

Table 1: Effect of Catalyst Loading on Stille Coupling Yield

| Entry | Catalyst Loading (mol% Pd) | Base (mmol) | Time (h) | Yield (%) |

| 1 | - | 0.3 | 6 | 0 |

| 2 | 0.005 | - | 6 | 0 |

| 3 | 0.005 | 0.3 | 6 | 96 |

| 4 | 0.005 | 0.15 | 6 | 88 |

| 5 | 0.002 | 0.15 | 20 | 64 |

| 6 | 0.001 | 0.15 | 20 | - |

| Reaction conditions: iodobenzene (B50100) (0.1 mmol), this compound (1.2 mmol), K3PO4, and (Pd4)3-GFPuv fusion protein-templated Pd NPs in a water/ethanol mixture, refluxed under N2. researchgate.net |

Ligand Exchange Dynamics and Derivatization Mechanisms

Ligand exchange is a fundamental process in the chemistry of organotin compounds. In the context of this compound, ligand exchange reactions can be used to synthesize a variety of derivatives. These reactions often involve the replacement of one or more chloride ligands with other functional groups.

The derivatization of organotin halides is often necessary for their analysis by techniques like gas chromatography (GC). researchgate.net Common derivatization methods include alkylation using Grignard reagents and ethylation with sodium tetraethylborate. researchgate.netresearchgate.net The choice of derivatizing agent depends on the specific organotin species and the analytical requirements. researchgate.net While Grignard reagents are effective, they are sensitive to water and require non-polar solvents. researchgate.net In contrast, alkyl borates can be used in aqueous solutions, simplifying the procedure. researchgate.net

Studies on Tin-Carbon Bond Cleavage Processes

The cleavage of the tin-carbon (Sn-C) bond is a critical process in the degradation and reactivity of organotin compounds. royalholloway.ac.uk This bond can be broken through various mechanisms, including ultraviolet (U.V.) irradiation. royalholloway.ac.uk Studies have shown that the Sn-C bond in phenyltin compounds can be cleaved under certain conditions. For example, the reaction of triphenyltin (B1233371) chloride with mercaptoacetic acid in the presence of an organic base leads to Sn-C bond cleavage, whereas the same reaction with diphenyltin (B89523) dichloride or this compound does not produce cleavage products. jlu.edu.cn This suggests that the nature of the organotin compound plays a significant role in the propensity for Sn-C bond scission.

In the context of palladium-catalyzed reactions, the oxidative addition of the Sn-C bond of monoalkyltin trichlorides to a Pd(0) center can lead to their degradation, which can be a competing pathway in Stille-type cross-coupling reactions. rsc.org

Hydrolytic Reactions and Soluble Polymer Formation

This compound is susceptible to hydrolysis, reacting with water to form phenylstannonic acid, which can then undergo dehydration to form tin clusters. mdpi.com However, uncontrolled hydrolysis often leads to the formation of an insoluble white solid, likely tin(IV) oxide. mdpi.com By carefully controlling the hydrolysis conditions, for instance, by using ammonium (B1175870) hydroxide, it is possible to form a soluble polymeric material. mdpi.com This soluble polymer can be used in applications such as photoresists for EUV lithography. mdpi.com

The hydrolysis of organotin chlorides in aqueous solution can be a complex process, leading to the formation of various hydroxo and oxo species. researchgate.net The nature of the products formed depends on factors such as the concentration of the organotin compound and the pH of the solution. researchgate.net

Unusual Reaction Profiles of this compound Adducts

This compound can form adducts with various Lewis bases. These adducts can exhibit unusual reactivity. For example, the reaction of this compound with (β-dimethylaminoethoxy)triethyltin results in an unexpected redistribution of substituents, leading to the formation of an unsymmetrical adduct, [Ph2SnCl2·Ph2Sn(OCH2CH2NMe2)2]. researchgate.net This was the first definitive evidence that compounds of the RSnX3 type can undergo hydrocarbon substituent redistribution. researchgate.net

Coordination Chemistry and Supramolecular Structures Involving Phenyltin Trichloride Derivatives

Synthesis and Structural Characterization of Organotin(IV) Complexes

The synthesis of organotin(IV) complexes derived from phenyltin trichloride (B1173362) typically involves the reaction of the parent compound with various ligands, leading to the substitution of one or more chloride ions. Spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction, are instrumental in elucidating the structures of these resulting complexes.

Complexation with Dithiocarbamate (B8719985) Ligands and their Coordination Modes

Phenyltin trichloride readily reacts with dithiocarbamate ligands to form stable complexes. These ligands, which possess a >N-CSS⁻ functional group, are known for their strong chelating ability towards metal ions. The synthesis of chlorophenyltin(IV) dithiocarbamate compounds is typically achieved through a one-pot reaction involving a secondary amine, carbon disulfide, and this compound. ukm.my

The dithiocarbamate ligand can coordinate to the tin atom in several ways, including monodentate, bidentate, and anisobidentate fashions. researchgate.netmdpi.com In the monodentate mode, only one sulfur atom of the dithiocarbamate ligand bonds to the metal center. The bidentate mode involves both sulfur atoms coordinating to the tin atom, forming a four-membered chelate ring. Anisobidentate coordination is a variation of the bidentate mode where the two Sn-S bond distances are unequal. The specific coordination mode adopted is influenced by factors such as the steric and electronic properties of the substituents on the dithiocarbamate ligand and the organotin moiety. researchgate.netmdpi.com In many chlorophenyltin(IV) dithiocarbamate complexes with the general formula PhSnCl[S₂CNR'R'']₂, the dithiocarbamate ligands act as bidentate chelators. ukm.my

Theoretical calculations on chlorophenyltin(IV) complexes of N-methyl-N-hydroxyethyldithiocarbamate have shown that the Sn-S bonds are significantly covalent. mdpi.com The bonding around the tin center in these complexes is more symmetric compared to their diphenyltin(IV) counterparts. mdpi.com

Coordination with Heterocyclic Nitrogen-Donor Ligands (e.g., 1,10-Phenanthroline)

This compound also forms well-defined complexes with heterocyclic nitrogen-donor ligands, such as 1,10-phenanthroline (B135089). The reaction between this compound and 1,10-phenanthroline in a suitable solvent like methanol (B129727) yields the corresponding adduct, [Sn(C₆H₅)Cl₃(C₁₂H₈N₂)]. nih.govresearchgate.net The formation of this complex is driven by the coordination of the two nitrogen atoms of the 1,10-phenanthroline ligand to the tin center. nih.gov

Elucidation of Tin(IV) Coordination Geometries in Complexes

Distorted Octahedral Environments around the Tin Center

In many of its complexes, the tin atom in this compound derivatives adopts a distorted octahedral geometry. This is particularly evident in the adduct formed with 1,10-phenanthroline, where the tin atom is six-coordinate, bonded to the carbon atom of the phenyl group, three chlorine atoms, and the two nitrogen atoms of the phenanthroline ligand. nih.gov The angles between the ligands deviate from the ideal 90° and 180° of a perfect octahedron, with observed angles ranging from approximately 72.77° to 168.92°. nih.gov

Similarly, chlorophenyltin(IV) dithiocarbamate complexes of the type PhSnCl(S₂CNR'₂)₂ also exhibit a six-coordinate, distorted octahedral geometry around the tin atom. ukm.my In these complexes, the tin atom is bonded to the phenyl group, a chlorine atom, and four sulfur atoms from the two bidentate dithiocarbamate ligands. The distortion from ideal octahedral geometry in these complexes is influenced by the constraints of the four-membered chelate rings formed by the dithiocarbamate ligands and the steric bulk of the organic substituents.

Analysis of Coordination Numbers and Molecular Geometry

The coordination number of the tin atom in this compound derivatives is most commonly six, as seen in the aforementioned complexes. ukm.mynih.gov This represents an expansion of the coordination sphere from the four-coordinate tin in the parent this compound. This increase in coordination number is a common feature in the chemistry of organotin halides upon reaction with Lewis bases. mdpi.com

The molecular geometry of these six-coordinate complexes is best described as a distorted octahedron. In the case of [Sn(C₆H₅)Cl₃(C₁₂H₈N₂)], the arrangement of the ligands around the tin center is such that the phenyl group and one of the chlorine atoms can be considered to be in a cis or trans relationship to the other ligands, leading to different isomeric possibilities. The specific arrangement is determined by the solid-state packing forces.

Investigation of Intermolecular Interactions in Solid-State Structures

The solid-state structures of this compound derivatives are often stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, play a crucial role in the formation of supramolecular architectures.

In the crystal structure of [Sn(C₆H₅)Cl₃(C₁₂H₈N₂)], several types of intermolecular interactions are observed. nih.govresearchgate.net Weak intermolecular C-H···Cl hydrogen bonds are present, where hydrogen atoms from the phenyl and phenanthroline ligands interact with the chlorine atoms of neighboring molecules. nih.govresearchgate.net These interactions link the individual complex molecules into a larger assembly.

The interplay of these various intermolecular forces dictates the precise arrangement of the molecules in the solid state, influencing properties such as crystal morphology and stability.

Hydrogen Bonding (e.g., C-H···Cl) and its Role in Crystal Cohesion

A notable example is the adduct formed between this compound and 1,10-phenanthroline, namely trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV). In the crystal structure of this compound, a network of intermolecular C-H···Cl hydrogen bonds is observed. nih.govresearchgate.net These interactions link adjacent molecules, creating a robust framework that ensures the stability of the crystal packing. nih.gov Hirshfeld surface analysis reveals that H···Cl/Cl···H contacts are the most significant contributors to the total Hirshfeld surface area, accounting for 32.4%, highlighting their importance in the crystal packing. nih.govresearchgate.net

The specific parameters of these C-H···Cl hydrogen bonds, such as the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, provide detailed insight into the geometry and strength of these interactions. In the aforementioned compound, intramolecular C-H···Cl hydrogen bonds are also present, which play a role in maintaining the specific conformation of the molecule and enhancing its rigidity. nih.gov The D···A distances for these intramolecular interactions have been measured at 2.75, 2.86, and 2.97 Å. nih.govresearchgate.net

The table below details the geometric parameters of the intermolecular C-H···Cl hydrogen bonds observed in the crystal structure of trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV). nih.govresearchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C15—H15···Cl3ⁱ | 0.95 | 2.87 | 3.683 (2) | 144 |

| C5—H5···Cl3ⁱⁱ | 0.95 | 2.86 | 3.411 (1) | 124 |

| C12—H12···Cl2ᵛ | 0.95 | 2.87 | 3.683 (2) | 144 |

| Symmetry codes: (i) −x + , y + , −z + ; (ii) −x + 1, −y + 1, −z + 2; (v) x + , −y + , z − . researchgate.net |

Pi-Stacking Interactions and Supramolecular Assembly

In addition to hydrogen bonding, π-stacking interactions play a significant role in the supramolecular assembly of this compound derivatives, particularly those containing aromatic ligands. These interactions arise from the attractive, noncovalent forces between aromatic rings.

In the case of trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV), the supramolecular structure is further stabilized by π-stacking and Y-X···π interactions. nih.govresearchgate.net These interactions involve the aromatic rings of the 1,10-phenanthroline ligands of adjacent molecules. nih.govresearchgate.net The centroid-centroid distances between these interacting aromatic rings are a key parameter for quantifying the strength and nature of the π-stacking.

The observed centroid-centroid distances in the crystal structure of trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV) are 3.6605 (13) Å, 3.9327 (14) Å, and 3.6938 (12) Å. nih.govresearchgate.net These distances are indicative of significant π-π stacking interactions that contribute to the formation of a well-organized three-dimensional architecture. nih.govresearchgate.net The interplay of these π-stacking interactions with the C-H···Cl hydrogen bonds creates a complex and robust supramolecular assembly. nih.gov

The table below summarizes the key π-stacking interactions observed in the crystal structure of trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV). nih.govresearchgate.net

| Interacting Rings | Centroid-Centroid Distance (Å) |

| Ring 1 - Ring 2 | 3.6605 (13) |

| Ring 2 - Ring 3 | 3.9327 (14) |

| Ring 1 - Ring 3 | 3.6938 (12) |

Advanced Catalytic and Materials Science Applications

Heterogeneous Catalysis Utilized in Energy and Chemical Production

In heterogeneous catalysis, phenyltin trichloride (B1173362) is utilized as a precursor to create solid catalysts that are in a different phase from the reactants, a common scenario in industrial processes. wikipedia.orgallen.in These solid catalysts are crucial for sustainable energy production and efficient chemical synthesis.

Performance Optimization of Sn-Doped TiO₂ Photoanodes for Solar Energy Conversion

Phenyltin trichloride can be employed as a precursor for tin (Sn) in the fabrication of tin-doped titanium dioxide (TiO₂) photoanodes used in dye-sensitized solar cells (DSSCs). mdpi.comiaea.org Doping TiO₂ with tin is a recognized strategy to enhance the performance of DSSCs. semanticscholar.orgresearchgate.net The introduction of Sn⁴⁺ into the TiO₂ lattice can improve electron transport and shift the band edge, leading to higher power conversion efficiencies. semanticscholar.orgresearchgate.netpkusz.edu.cn

Research has demonstrated that doping TiO₂ with tin can significantly boost the power conversion efficiency (PCE) of DSSCs. For instance, studies on Sn-doped TiO₂ nanorods have shown a considerable increase in photocurrent compared to undoped TiO₂. d-nb.info The incorporation of Sn into the TiO₂ structure increases charge carrier density, which enhances the conductivity of the photoanode. d-nb.info

The choice of tin precursor is critical, with organotin compounds, in general, showing promise for achieving high conversion efficiencies. iaea.org For example, a study comparing different Sn sources found that organic tin dopants could lead to PCEs of up to 8.66%, a notable improvement over the 7.61% efficiency of cells based on pure TiO₂. iaea.org Another study achieved a PCE of 8.31% with 0.5 mol% Sn-doping, compared to 7.45% for the undoped equivalent. researchgate.net A 3-wt% Sn-doping concentration in TiO₂ nanorods resulted in an optimal PCE of 4.01%, a significant increase from the 0.87% of bare TiO₂. semanticscholar.orgmdpi.com These improvements are often attributed to a combination of faster electron transport and a beneficial shift in the TiO₂ flat-band potential. researchgate.netpkusz.edu.cn

Table 1: Performance Enhancement of Dye-Sensitized Solar Cells (DSSCs) with Sn-Doped TiO₂ Photoanodes

| Photoanode Material | Doping Level | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (Jsc) | Open-Circuit Voltage (Voc) | Reference |

|---|---|---|---|---|---|

| Bare TiO₂ | 0 wt% | 0.87% | - | - | semanticscholar.orgmdpi.com |

| Sn-Doped TiO₂ | 3 wt% | 4.01% | 9.49 mA cm⁻² | 0.64 V | semanticscholar.orgmdpi.com |

| Pure TiO₂ | 0 mol% | 7.45% | - | - | researchgate.net |

| Sn-Doped TiO₂ | 0.5 mol% | 8.31% | - | - | researchgate.net |

| Pure TiO₂ | - | 7.61% | - | - | iaea.org |

Catalytic Activity of Phenyltin-Derived Zeolites in Organic Transformations (e.g., Epoxide Ring Opening)

This compound is a valuable precursor in the synthesis of tin-containing zeolites, such as Sn-Beta. rsc.org These materials are effective Lewis acid catalysts in a variety of organic reactions, including the ring opening of epoxides. rsc.orgnih.gov The incorporation of tin into the zeolite framework creates active sites that can facilitate reactions like the isomerization of sugars or the epoxidation of alkenes. pnas.orgosti.govrsc.orgabo.fi

In a recent study, this compound was used alongside other organotin precursors to synthesize Sn-Beta zeolites. rsc.org The resulting materials were tested for their catalytic activity in the alcohol ring opening of epoxides, such as epichlorohydrin (B41342) and 1,2-epoxyhexane. rsc.org The study found that the choice of organotin precursor influences the formation of active sites within the zeolite. rsc.org Specifically, certain precursors can increase the fraction of highly active "open" defect sites. rsc.org

For the ring opening of epichlorohydrin with methanol (B129727), Sn-Beta synthesized from a methyl tin trichloride precursor (Me-Sn-Beta) showed significantly higher activity than conventional Sn-Beta (prepared from SnCl₄). rsc.org The Me-Sn-Beta catalyst achieved a 98% conversion of epichlorohydrin after one hour, compared to 48% for the conventional Sn-Beta, with a selectivity of 97% for the terminal ether product. rsc.org This highlights the potential of using precursors like this compound to design zeolite catalysts with tailored active sites for specific organic transformations. rsc.org

Table 2: Catalytic Performance of Sn-Beta Zeolites in Epichlorohydrin (ECH) Ring Opening

| Catalyst | Tin Precursor | ECH Conversion (1 hour) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Sn-Beta | SnCl₄ | 48% | 0.742 hr⁻¹ | rsc.org |

Homogeneous Catalytic Systems Involving Phenyltin Species

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often dissolved in a solvent. wikipedia.orgnumberanalytics.comresearchgate.net this compound and its derivatives can function as catalysts in this context for various organic synthesis reactions. chemimpex.com Organotin compounds are known to catalyze reactions such as transesterifications. researchgate.net

This compound, in particular, has been utilized as a reactant and catalyst in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. rsc.org This reaction forms carbon-carbon bonds, a fundamental process in organic synthesis. rsc.org In specific applications, this compound has been coupled with aryl halides in the presence of a palladium catalyst to generate biphenyl (B1667301) compounds. rsc.org For example, the reaction between 4-iodobenzoic acid and this compound, catalyzed by palladium nanoparticles, resulted in the quantitative formation of 4-biphenylcarboxylic acid. rsc.org The recyclability of the catalyst was demonstrated by the sequential addition of different substrates, with the catalyst remaining active. rsc.org

While many homogeneous catalytic systems rely on transition metals, organotin compounds like this compound can play a crucial role as reagents or co-catalysts in these transformations. researchgate.net

Phenyltin Compounds in Polymeric Systems: Stabilization and Property Enhancement

This compound and related organotin compounds are widely used as stabilizers for polymers, most notably for polyvinyl chloride (PVC). chemimpex.comiyte.edu.trbaerlocher.com These compounds enhance the thermal stability of PVC, preventing its degradation at the high temperatures required for processing. chemimpex.comiyte.edu.tr

The stabilization mechanism involves several actions. Organotin stabilizers can scavenge hydrogen chloride (HCl), a byproduct of PVC degradation that autocatalyzes further decomposition. iyte.edu.tracademicjournals.org More importantly, they can replace labile chlorine atoms on the PVC polymer chain with more stable groups, such as thiolates or carboxylates. iyte.edu.tracademicjournals.org This exchange prevents the initiation of the "unzipping" dehydrochlorination process that leads to discoloration and loss of mechanical properties. iyte.edu.tr

Mono-alkyltin compounds, which can be synthesized from precursors like mono-n-butyltin trichloride, are often used in combination with di-alkyltin derivatives to create highly effective stabilizer systems. iyte.edu.tr Phenyltin compounds, in particular, are recognized for their ability to improve product longevity and performance, especially in harsh environments where thermal stability is a major concern. chemimpex.com Research has also explored the use of various organotin complexes for the photostabilization of PVC, where they can act as UV absorbers, peroxide decomposers, and radical scavengers. researchgate.net The effectiveness of these stabilizers is often evaluated by measuring the thermal degradation induction time or the rate of dehydrochlorination. academicjournals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Titanium dioxide |

| Tin(IV) chloride |

| Epichlorohydrin |

| 1,2-epoxyhexane |

| Methanol |

| Methyl tin trichloride |

| 4-iodobenzoic acid |

| 4-biphenylcarboxylic acid |

| Polyvinyl chloride |

| Hydrogen chloride |

Biological Interactions and Mechanistic Toxicology of Phenyltin Compounds

Development of Organotin(IV) Complexes for Bioactive Applications

The unique physicochemical properties of organotin(IV) complexes have positioned them as candidates for various bioactive applications. nih.gov Researchers have been exploring their potential as both antimicrobial and antitumor agents, with studies focusing on synthesizing novel complexes and evaluating their efficacy and mechanisms of action. nih.govfrontiersin.org

Assessment of Antimicrobial Efficacy

Organotin(IV) compounds have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. frontiersin.orgnih.gov The biological activity of these compounds is largely determined by the number and nature of the organic groups attached to the tin atom. oup.com Generally, triorganotin compounds of the type R3SnX show the highest activity, followed by diorganotin compounds (R2SnX2). oup.comresearchgate.net

The antimicrobial efficacy of organotin(IV) complexes is also influenced by the ligands attached to the tin atom. For instance, the coordination of a benzoylacetone (B1666692) benzhydrazone (B1238758) ligand with a phenyltin moiety has been shown to enhance antibacterial activity against Escherichia coli. iicbe.org This enhancement is attributed to a synergistic effect between the tin and the hydrazone ligand and is explained by chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases lipophilicity, and facilitates its transport across the microbial cell membrane.

In the realm of antifungal activity, organotin compounds have been shown to be effective against a range of fungal strains, including pathogenic and nonpathogenic species. oup.comresearchgate.net For example, certain organotin complexes have shown minimal inhibitory concentrations (MIC) in the range of 0.25–4.68 μg/ml against various fungi. oup.com Triphenyltin(IV) benzoate (B1203000) has been identified as a particularly active compound against the fungus Fusarium oxysporum, with a minimum inhibitory concentration of about 0.7 mM. proquest.com The fungitoxicity of diphenyltin(IV) compounds has been noted to be greater than their di-n-butyltin(IV) counterparts, highlighting the role of the organic group in determining antifungal potency. nih.gov

Table 1: Antimicrobial Activity of Selected Organotin Compounds

| Compound Type | Target Organism | Activity/Observation |

|---|---|---|

| Phenyltin(IV) complex with benzoylacetone benzhydrazone | Escherichia coli | Enhanced antibacterial activity. iicbe.org |

| Organotin complexes 1, 2, and 3 | Yeast-like fungi | Fungicidal effect at concentrations of 2.34–9.37 μg/ml. oup.com |

| Organotin complexes 1, 2, and 3 | Filamentous fungi | Fungicidal effect at concentrations of 18.74–50 μg/ml. oup.com |

| Triphenyltin(IV) benzoate | Fusarium oxysporum | Minimum inhibitory concentration of approximately 0.7 mM. proquest.com |

| Diphenyltin(IV) compounds | Aspergillus niger, Aspergillus flavus, Pencillium citrinum | More active than di-n-butyltin(IV) analogues. nih.gov |

Research into Anti-proliferative and Antitumor Mechanisms

Organotin(IV) compounds have emerged as a promising class of non-platinum-based anticancer agents, with some demonstrating greater antiproliferative activity and potentially lower toxicity than traditional platinum-based drugs. nih.govmdpi.com Their mechanism of action is multifaceted, involving induction of apoptosis, cell cycle arrest, and interaction with cellular macromolecules. frontiersin.org

The antiproliferative activities of organotin(IV) compounds have been observed in various human cancer cell lines, including those of the breast, colon, and lung. frontiersin.orgmdpi.com The binding of ligands to the organotin(IV) moiety can enhance their biological activity through synergistic effects. frontiersin.org For instance, triphenyltin(IV) complexes have shown high activity against sarcoma cancer cells. nih.gov

Mechanistic studies reveal that organotin(IV) compounds can induce cell death through the mitochondrial intrinsic pathway of apoptosis. frontiersin.org They have also been shown to cause cell cycle arrest at different phases. For example, some organotin(IV) compounds have been found to cause G2/M phase arrest in several cancer cell lines. frontiersin.org The ability of these compounds to interact with and even cleave DNA is thought to be a key aspect of their antitumor activity. nih.gov The nature of the groups attached to the tin atom and the coordination number influence whether they act as intercalative or groove-binding agents with DNA. nih.gov

Mechanistic Basis of Organotin-Induced Toxicity

While promising for therapeutic applications, organotin compounds, including phenyltins, are also known for their toxicity. jst.go.jp Understanding the mechanistic basis of this toxicity is crucial for assessing their environmental and health impacts. Organotins are known to exert toxic effects on the immune, nervous, and endocrine systems. nih.govfrontiersin.org

Immunotoxicity and Neurotoxicity Pathways

Organotin compounds can act as potent immunotoxicants. For example, triphenyltin (B1233371) chloride (TPTC) has been shown to cause a reduction in the weight of the thymus and spleen in mice. nih.gov This compound inhibits both T-cell-dependent humoral and cellular immune responses. nih.gov Specifically, TPTC has been observed to suppress the primary immune response of immunoglobulin E (IgE) antibody formation and inhibit the production of effector T-cells. nih.gov Treatment with trimethyltin (B158744) (TMT) has also been shown to induce atrophy of the thymus, spleen, and lymph nodes in rats. nih.gov

In terms of neurotoxicity, organotins like tributyltin (TBT) and triphenyltin (TPT) can cross the blood-brain barrier and cause a range of adverse effects on the central nervous system. frontiersin.orgnih.gov These effects can include behavioral abnormalities and toxicity to the developing brain. nih.gov In vitro studies have shown that organotins can induce an elevation in intracellular Ca2+ and lead to glutamate (B1630785) excitotoxicity. jst.go.jpnih.gov TPT has been found to increase neuronal excitability by altering voltage-dependent Na+ currents and modulating glutamatergic transmission through changes in calcium homeostasis. nih.gov Furthermore, trimethyltin is a well-documented neurotoxicant that causes selective neuronal cell death in the hippocampus. purdue.edu

Endocrine Disruption Mechanisms

Organotin compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. frontiersin.orgjst.go.jp They have been shown to affect steroid biosynthesis and degradation. jst.go.jpnih.gov A key mechanism of their endocrine-disrupting activity is their function as agonists for nuclear receptors. nih.gov

Specifically, TBT and TPT have been identified as potent agonists for the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ). jst.go.jpnih.gov These receptors are involved in a wide range of physiological processes, and their activation by organotins can lead to downstream effects. For example, the activation of PPARγ by organotins can promote the differentiation of adipocytes, suggesting a potential role for these compounds as "obesogens". nih.govnih.gov In utero exposure to TBT has been linked to increased lipid accumulation in various tissues in neonatal mice. nih.gov

The interaction of organotins with the endocrine system is complex. While some studies have suggested that they may inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens, their effective concentrations for this inhibition are high. jst.go.jpnih.gov In contrast, in some human cell lines, these compounds have been shown to enhance estradiol (B170435) biosynthesis. jst.go.jpnih.gov

Table 2: Summary of Organotin-Induced Toxicity Mechanisms

| Toxicity Type | Key Mechanism/Pathway | Affected Systems/Molecules |

|---|---|---|

| Immunotoxicity | Atrophy of lymphoid organs, inhibition of T-cell dependent responses. nih.govnih.gov | Thymus, spleen, T-lymphocytes, Immunoglobulin E. nih.gov |

| Neurotoxicity | Induction of intracellular Ca2+ elevation, glutamate excitotoxicity, alteration of ion channel function. jst.go.jpnih.govnih.gov | Central nervous system, hippocampus, neurons. nih.govpurdue.edu |

| Endocrine Disruption | Agonism of nuclear receptors (RXR, PPARγ), interference with steroid biosynthesis. jst.go.jpnih.govjst.go.jp | Endocrine system, Retinoid X Receptor (RXR), Peroxisome Proliferator-Activated Receptor γ (PPARγ). jst.go.jpnih.gov |

Molecular-Level Investigations of Organotin Toxicity

The toxicity of organotin compounds at the cellular and organismal level is rooted in their interactions with biomolecules. nih.gov These interactions can disrupt normal cellular processes and lead to the toxic effects observed.

One of the primary molecular targets of organotins is the mitochondrial ATP synthase, which they potently inhibit. jst.go.jpnih.gov This inhibition disrupts cellular energy production. It is suggested that compounds like TBT bind directly to the ATP synthase enzyme. jst.go.jpnih.gov

Organotin compounds have also been shown to interact with DNA. Depending on their structure, they can bind to DNA through intercalation or by fitting into the grooves of the DNA helix. nih.gov This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic and antitumor effects. Spectrophotometric and spectrofluorometric experiments have confirmed that various organotin(IV) derivatives interact strongly with DNA, primarily through an external binding mode. nih.gov

Furthermore, the interaction of organotins with proteins is a critical aspect of their toxicity. Cysteine and histidine residues in proteins are considered primary biological ligands for organotin compounds. acs.org The ability of the tin atom to bind to sulfhydryl groups in proteins can lead to the inhibition of enzyme function and disruption of protein structure. mdpi.com For instance, interactions with critical cysteine residues in enzymes involved in steroidogenesis can lead to disturbances in hormone levels. nih.gov A small membrane protein called stannin, which contains vicinal dithiols, has been identified as a mediator of the selective neurotoxic activity of trimethyltin by triggering neuronal apoptosis. acs.org

Environmental Speciation and Degradation Pathways

Environmental Distribution and Bioaccumulation of Phenyltin Species

Phenyltin compounds have been detected in various environmental compartments, including seawater, sediments, and biota. sciencedaily.comresearchgate.net Sediments, in particular, can act as a significant sink and a secondary source of these compounds to the water column and aquatic organisms. researchgate.netu-tokyo.ac.jp The distribution between water and sediment is influenced by the specific phenyltin species; triphenyltin (B1233371) (TPT), for instance, is often associated with sediment, while its degradation products may be found in the water column. vu.nl

Once in the aquatic environment, phenyltin species can be taken up by organisms, a process known as bioaccumulation. epa.gov This occurs through two primary pathways: bioconcentration, which is the direct uptake from the surrounding water, and biomagnification, the accumulation through dietary intake. u-tokyo.ac.jp Phenyltin compounds, particularly diphenyltin (B89523) (DPT) and triphenyltin (TPT), have been shown to biomagnify in marine food webs. sciencedaily.com This means that concentrations increase at successively higher trophic levels. For example, studies on Chinese white dolphins and finless porpoises, which are top predators, have revealed very high concentrations of TPT. sciencedaily.com

Research has established Trophic Magnification Factors (TMFs) for these compounds, which quantify their potential to biomagnify. A TMF greater than 1 indicates that biomagnification is occurring. sciencedaily.com

Trophic Magnification Factors (TMF) of Phenyltin Species in Cetaceans

| Species | Compound | Trophic Magnification Factor (TMF) Range | Reference |

|---|---|---|---|

| Chinese White Dolphin | Diphenyltin (DPT) | 6.03 - 11.48 | sciencedaily.com |

| Chinese White Dolphin | Triphenyltin (TPT) | 2.45 - 3.39 | sciencedaily.com |

| Finless Porpoise | Triphenyltin (TPT) | 2.51 - 3.47 | sciencedaily.com |

The accumulation of phenyltin compounds is also observed in various tissues of marine organisms. High concentrations of TPT have been consistently found in the liver of marine teleost fish, with muscle tissues contributing significantly to the total body burden. researchgate.net

Mechanisms of Chemical Transformation in Environmental Matrices

Phenyltin trichloride (B1173362) and related species undergo several transformation processes in the environment, which dictate their persistence and the nature of their degradation products.

Photolytic degradation, or photodegradation, is a process where light energy, particularly ultraviolet (UV) radiation from the sun, breaks down chemical compounds. acs.org For organotin compounds, this process primarily involves the cleavage of the tin-carbon (Sn-C) bond. researchgate.netnih.gov The exposure of organotins to UV light can lead to the stepwise loss of the organic groups attached to the tin atom. researchgate.net

Microorganisms, including bacteria and fungi, play a significant role in the transformation of organotin compounds in the environment, particularly in soils and sediments. researchgate.netmdpi.com This process, known as biotransformation, can lead to the detoxification of these compounds by altering their chemical structure. epa.gov Degradation is notably slower in sterile soil compared to non-sterilized soil, highlighting the importance of microbial activity. researchgate.net

The primary mechanism of microbial action on phenyltin compounds is the cleavage of the tin-phenyl bond. This is often an oxidative process mediated by enzyme systems within the microorganisms, such as the cytochrome P450 monooxygenases. nih.govaltmedrev.comresearchgate.net These enzyme systems can introduce oxygen into the molecule, making it more susceptible to further breakdown. nih.gov Biotransformation results in the stepwise degradation of triphenyltin to diphenyltin, then monophenyltin, and ultimately to inorganic tin, which is generally less toxic. researchgate.net

Common microbial transformation reactions include:

Oxidation: The addition of oxygen atoms.

Reduction: The removal of oxygen atoms.

Hydrolysis: The cleavage of bonds by the addition of water. epa.gov

Phenyltin trichloride is known to react with water in a process called hydrolysis. chemicalbook.com This reaction is a key step in its environmental transformation. Hydrolysis can lead to the formation of more polar, and often less toxic, species.

The degradation of higher phenyltin compounds, such as triphenyltin (TPT), proceeds through a stepwise de-phenylation. This pathway involves the sequential cleavage of the phenyl groups from the tin atom. researchgate.net

The typical degradation pathway is as follows: Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin (Sn)

This de-phenylation can be driven by both abiotic factors like photolysis and hydrolysis, and biotic factors such as microbial degradation. researchgate.net The resulting degradation products (DPT and MPT) have different toxicities and environmental mobilities compared to the parent compound.

Theoretical and Computational Chemistry Approaches to Phenyltin Trichloride Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energies of its electrons. libretexts.org Methods like Hartree-Fock (HF) and Molecular Orbital (MO) theory are foundational in these investigations. wikipedia.orginsilicosci.com

The electronic structure of a molecule is described by the distribution of its electrons in various molecular orbitals, each associated with a specific energy level. libretexts.orglibretexts.org For phenyltin trichloride (B1173362), MO theory can be employed to calculate the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Molecular Orbital Energies for a Generic Phenyltin Compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.5 |

| LUMO | -2.5 |

| HOMO | -7.0 |

| HOMO-1 | -8.2 |

Note: This table is illustrative and provides a general representation of molecular orbital energies for a phenyltin compound based on typical quantum chemical calculations. Actual values for phenyltin trichloride would require specific calculations.

Furthermore, quantum chemical methods can determine the distribution of electron charge density within the this compound molecule. mdpi.com This analysis reveals the partial positive and negative charges on each atom, identifying electrophilic and nucleophilic sites. For instance, the tin atom, being more electropositive than the chlorine and carbon atoms it is bonded to, is expected to carry a significant partial positive charge, making it a likely site for nucleophilic attack. The phenyl ring can also exhibit a complex charge distribution due to the interplay of inductive and resonance effects. A study on a related compound, triphenyltin (B1233371) chloride, provides insights into the charge distribution in organotin halides. nih.gov

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, offer a way to study the dynamic behavior of molecules and their reactions over time. These methods can provide a deeper understanding of reaction pathways, transition states, and the influence of the solvent on reactivity.

While specific MD or MC simulation studies focused solely on the reactivity of this compound are not extensively documented in the provided search results, the principles of these methods can be applied. For instance, MD simulations could be used to model the interaction of this compound with a nucleophile in a solvent. By simulating the trajectories of the atoms over time, one could observe the approach of the nucleophile to the tin center, the formation of a transition state, and the subsequent bond-breaking and bond-forming events. These simulations can help visualize the reaction mechanism and identify key intermediates.

Monte Carlo simulations, on the other hand, could be employed to sample a wide range of possible configurations of the reacting system to determine the most probable reaction pathways. This can be particularly useful for complex reactions with multiple possible outcomes.

The reactivity of organotin compounds is a broad area of study, and computational models can be developed to predict the outcomes of various reactions. For example, simulations could be used to investigate the factors influencing the redistribution reactions of this compound or its participation in Stille coupling reactions. researchgate.netscientificlabs.co.uk

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. imist.marsc.orgresearchgate.netresearchgate.net DFT calculations can provide valuable information about the thermodynamics and kinetics of chemical reactions involving this compound.

One area where DFT has been applied is in understanding the redistribution reactions of organotin compounds. A study on the reaction of this compound with (β-dimethylaminoethoxy)triethyltin revealed that the reaction proceeds through a two-step mechanism: an initial exchange of a chloride ligand with the dimethylaminoethoxy group, followed by an exchange of the phenyl and dimethylaminoethoxy groups. researchgate.net DFT calculations showed that the driving force for this reaction is the formation of intramolecular N→Sn coordination bonds in the products. researchgate.net

DFT can also be used to calculate the activation energies of reaction steps, which are crucial for predicting reaction rates. For example, in a study of a related tin compound, the calculated energy barrier for a key reaction step was found to be 27.8 kcal/mol. researchgate.net

Table 2: Calculated Activation Energies for a Redistribution Reaction Involving a Phenyltin Compound

| Reaction Step | Activation Energy (kcal/mol) |

| Ligand Exchange | 15.2 |

| Phenyl Group Migration | 22.5 |

Note: This table is a hypothetical representation of data that could be obtained from DFT calculations on a redistribution reaction of this compound, illustrating the type of quantitative information these studies provide.

Furthermore, DFT is instrumental in elucidating the mechanisms of catalytic reactions where this compound is a reactant, such as the Stille coupling reaction. scientificlabs.co.uksigmaaldrich.com These calculations can help identify the active catalytic species, the nature of the transition states, and the factors that control the selectivity of the reaction.

Computational Studies on Coordination and Supramolecular Interactions

The coordination chemistry and supramolecular interactions of this compound are critical to its behavior in the solid state and in solution. Computational methods are invaluable for exploring these non-covalent interactions.

A study on the adduct of this compound with 1,10-phenanthroline (B135089) provides a detailed analysis of the intermolecular forces at play. nih.gov Hirshfeld surface analysis, a computational tool, was used to quantify the contributions of different types of intermolecular contacts to the crystal packing. The study revealed significant contributions from H···H (30.7%), Cl···H/H···Cl (32.4%), and C···H/H···C (24.0%) contacts. nih.gov This indicates the importance of van der Waals forces and weak hydrogen bonds in the solid-state structure.

The study also identified intramolecular C—H···Cl hydrogen bonds, which play a role in stabilizing the molecular conformation. nih.govresearchgate.net Furthermore, π-stacking interactions between the phenyl rings and the phenanthroline ligands were observed, with centroid-centroid distances of 3.6605 Å, 3.9327 Å, and 3.6938 Å. nih.gov

Table 3: Intermolecular Contacts in a this compound Adduct from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 30.7 |

| Cl···H/H···Cl | 32.4 |

| C···H/H···C | 24.0 |

| C···C | 6.2 |

| C···Cl/Cl···C | 4.1 |

| N···H/H···N | 1.7 |

Source: Adapted from a study on the trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV) adduct. nih.gov

Computational studies can also be used to model the formation of Lewis acid-base adducts of this compound. arabjchem.orgmdpi.comrsc.orgresearchgate.net By calculating the interaction energies and geometries of these adducts, it is possible to predict their stability and the nature of the coordination bond between the tin atom and the Lewis base. Ab initio calculations can be employed to study the formation of dimers and larger aggregates of this compound, providing insights into its behavior in concentrated solutions or the solid state. researchgate.netresearchgate.net These studies often involve the analysis of non-covalent interactions such as hydrogen bonds and halogen bonds. nih.govnih.govsemanticscholar.orgsemanticscholar.org

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of organotin compounds, offering detailed information about the molecular structure and the electronic environment of specific nuclei. For phenyltin trichloride (B1173362), multinuclear NMR studies are particularly revealing.

¹H, ¹³C, and ¹¹⁹Sn NMR Applications in Organotin Research

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and particularly ¹¹⁹Sn NMR, is instrumental in the structural elucidation of organotin compounds like phenyltin trichloride. nih.gov The chemical shifts and coupling constants observed in these spectra provide a wealth of information about the coordination environment of the tin atom and the electronic effects of its substituents.

¹H NMR: In the proton NMR spectrum of organotin compounds, the signals corresponding to the protons on the organic substituents are analyzed. For this compound, the protons of the phenyl group appear as multiplets in the aromatic region of the spectrum. The absence of signals for hydroxyl (-OH) protons in the spectra of organotin complexes formed from acidic ligands can confirm the deprotonation of the acid group and its coordination to the tin(IV) atom. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In organotin(IV) complexes, the coordination of a carboxylate group to the tin atom is indicated by a downfield shift of the carboxylate carbon signal compared to the free ligand. nih.gov This shift signifies a change in the electronic environment of the carbon atom upon coordination.

¹¹⁹Sn NMR: Tin-119 NMR is arguably the most powerful NMR technique for studying organotin compounds, as the chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and geometry of the tin atom. An increase in the coordination number at the tin center, for example from four to five or six, typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This phenomenon is a reliable indicator of the formation of higher-coordinate adducts in solution. For instance, the change in the ¹¹⁹Sn chemical shift of methyltin chlorides upon the addition of a coordinating solvent like pyridine (B92270) provides evidence for the formation of five-coordinate complexes. Although obtaining solution spectra for this compound adducts can be challenging due to low solubility, ¹¹⁹Sn NMR remains a critical tool for investigating coordination chemistry in organotin research. nih.gov

The following table summarizes typical ¹¹⁹Sn NMR chemical shifts for some phenyltin chlorides, illustrating the effect of the number of phenyl and chloro substituents on the tin atom's electronic environment.

| Compound | ¹¹⁹Sn Chemical Shift (ppm) |

| Ph₄Sn | -123 |

| Ph₃SnCl | -48 |

| Ph₂SnCl₂ | -28 |

| PhSnCl₃ | -69 |

| Data sourced from Durham E-Theses nih.gov |

X-ray Diffraction Techniques for Solid-State Molecular Architecture Determination

Single Crystal X-ray Crystallography for Precise Structural Analysis

Single crystal X-ray crystallography stands as the definitive method for elucidating the precise molecular structure of organotin compounds in the solid state. This technique has been successfully employed to determine the structure of adducts of this compound, revealing detailed information about the coordination geometry around the tin atom.

A notable example is the structure of the 1:1 adduct formed between this compound and 1,10-phenanthroline (B135089), [Sn(C₆H₅)Cl₃(C₁₂H₈N₂)]. nih.gov In this complex, the tin atom is six-coordinate, having been chelated by the two nitrogen atoms of the 1,10-phenanthroline ligand. The resulting geometry around the tin center is a distorted octahedron. The coordination sphere of the tin atom is completed by the carbon atom of the phenyl group and three chlorine atoms. nih.gov The determination of such structures provides invaluable data for understanding the nature of bonding and intermolecular interactions in the crystalline state. nih.gov

The table below presents key crystallographic data for the [Sn(C₆H₅)Cl₃(C₁₂H₈N₂)] complex.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.1234 (4) |

| b (Å) | 16.9876 (9) |

| c (Å) | 13.5671 (7) |

| β (°) | 96.658 (2) |

| Volume (ų) | 1856.98 (17) |

| Z | 4 |

| Data sourced from Acta Crystallographica Section E nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and functional groups within a molecule. For this compound and its derivatives, these methods provide characteristic frequencies that are sensitive to the nature of the Sn-C and Sn-Cl bonds, as well as vibrations associated with the phenyl ring.

In the IR spectrum of the [Sn(C₆H₅)Cl₃(C₁₂H₈N₂)] adduct, specific absorption bands can be assigned to different vibrational modes within the molecule. For example, a band at 448 cm⁻¹ is attributed to the Sn-C stretching vibration, while a band at 423 cm⁻¹ corresponds to the Sn-N stretching vibration, confirming the coordination of the phenanthroline ligand to the tin atom. nih.gov The analysis of phenyl group "X"-sensitive vibrations, along with Sn-Cl stretching and bending modes, is achieved by comparing the spectra of the compound of interest with those of related phenyltin chlorides and their complexes. cdnsciencepub.com Raman spectroscopy is particularly useful for examining vibrations that are active in the lower frequency region (below 250 cm⁻¹), where many Sn-Cl bending modes occur. nih.gov

Mass Spectrometry (e.g., FAB-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that has been effectively used to study organotin compounds like monothis compound.

The positive ion electrospray mass spectrum of monothis compound reveals characteristic ion clusters due to the natural isotopic abundance of tin and chlorine. The analysis of the fragmentation patterns under different conditions, such as varying the focus voltage in the mass spectrometer, provides insight into the stability of different ionic species. For instance, at a higher focus voltage, an increase in the intensity of fragment ions such as [Ph₂SnCl]⁺ and [Cl₂SnPh]⁺ is observed. researchgate.net Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of specific precursor ions, confirming the structural assignments of the fragment ions. A notable fragmentation pathway for some phenyltin ions involves the loss of a phenyl radical to produce inorganic tin radical cations. researchgate.net

Hyphenated Chromatographic Techniques for Speciation and Trace Analysis

Hyphenated chromatographic techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with a sensitive detection method like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS), are essential for the speciation and trace analysis of organotin compounds in complex matrices. sciex.comnih.govrsc.org These methods are crucial for environmental monitoring and food safety analysis due to the toxicity of some organotin species.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of organotin compounds. sciex.com It offers high selectivity and sensitivity, often simplifying sample preparation by avoiding the need for derivatization, which is typically required for GC analysis of polar organotins. sciex.comlabrulez.com Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for the extraction of organotins from various samples prior to LC-MS/MS analysis. nih.goveurl-pesticides.eu

Gas chromatography is also widely used, especially when coupled with detectors like a flame photometric detector (FPD), a microwave induced plasma atomic emission spectrometer (MIP-AES), or ICP-MS. rsc.org For volatile and thermally stable organotins, GC provides excellent separation. However, for less volatile species like this compound, a derivatization step is usually necessary to convert them into more volatile forms before GC analysis. labrulez.com Species-specific isotope dilution (SSID) calibration in conjunction with GC-ICP-MS is a powerful strategy to accurately quantify phenyltin compounds and to study their potential transformations during sample preparation. nih.gov

The following table lists some of the hyphenated techniques used for the analysis of phenyltin compounds.

| Hyphenated Technique | Application |

| LC-MS/MS | Quantitation and identification in food, water, and environmental samples. nih.govsciex.comeurl-pesticides.eu |

| GC-ICP-MS | Speciation analysis in biological and environmental materials. nih.gov |

| SPME-GC-PFPD/MIP-AES/ICP-MS | Speciation of butyl- and phenyltins in environmental samples. rsc.org |

| µLC-ES-ITMS | Determination of organotins in water and biological tissues. epa.gov |

UV-Visible Spectroscopy for Electronic Structure and Complex Formation Studies

UV-Visible spectroscopy is a valuable tool for probing the electronic structure of this compound and its complexes. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of valence electrons to higher energy orbitals. The resulting spectrum provides insights into the types of electronic transitions that occur, which are characteristic of the molecule's functional groups and conjugation.

In organotin compounds, including phenyltin derivatives, the observed absorptions are typically attributed to π → π* and n → π* transitions. The π → π* transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals and are characteristic of unsaturated systems, such as the phenyl ring in this compound. These transitions are generally of high intensity.

The n → π* transitions, which are of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), often from a lone pair on a heteroatom, to a π* antibonding orbital. In complexes of this compound with ligands containing heteroatoms like nitrogen or oxygen, these transitions become particularly relevant. For instance, in organotin(IV) complexes with Schiff base ligands, absorption bands in the regions of 214–256 nm and 345–371 nm have been assigned to π-π* electronic transitions of the aromatic rings, while bands at 481–488 nm have been attributed to n-π* transitions of the iminic nitrogen. In other organotin(IV) complexes, bands in the region of 268-270 nm are assigned to π-π* transitions, while bands at 322–336 nm and 433–379 nm are associated with both π-π* and n-π* transitions of the azomethine group.

Furthermore, UV-Visible spectroscopy is instrumental in studying the formation of complexes involving this compound. Upon coordination of a ligand to the tin atom, changes in the electronic environment of the chromophores occur, leading to shifts in the absorption maxima (λmax) and/or changes in the molar absorptivity. By monitoring these spectral changes, it is possible to investigate the stoichiometry and stability of the formed complexes. The technique allows for the determination of formation constants of complexes, providing quantitative information about the binding affinity between this compound and various ligands.

The table below summarizes typical electronic transitions observed in organotin(IV) complexes, which are analogous to those expected for complexes of this compound.

| Electronic Transition | Typical Wavelength Range (nm) | Associated Molecular Orbitals |

| π → π | 214 - 371 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | 322 - 488 | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This approach provides a detailed understanding of the packing of molecules and the nature and relative importance of the various non-covalent contacts that stabilize the crystal structure.

For a derivative of this compound, specifically the complex trichlorido(1,10-phenanthroline-κ2N,N′)phenyltin(IV), Hirshfeld surface analysis has been employed to elucidate the contributions of different intermolecular interactions to the crystal packing. The analysis involves mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, which allows for the identification of regions involved in specific contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. In the case of trichlorido(1,10-phenanthroline-κ2N,N′)phenyltin(IV), the analysis reveals that the crystal cohesion is governed by a combination of hydrogen bonds, π-stacking, and other van der Waals forces.

The following table presents a detailed breakdown of the percentage contributions of the various intermolecular contacts to the total Hirshfeld surface area for the trichlorido(1,10-phenanthroline-κ2N,N′)phenyltin(IV) complex.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| Cl···H/H···Cl | 32.4 |

| H···H | 30.7 |

| C···H/H···C | 24.0 |

| C···C | 6.2 |

| C···Cl/Cl···C | 4.1 |

| N···H/H···N | 1.7 |

These quantitative findings from Hirshfeld surface analysis provide a comprehensive picture of the intermolecular forces at play in the solid state of this this compound derivative, underscoring the directional and specific nature of these interactions in dictating the supramolecular architecture.

Future Research Trajectories and Emerging Applications of Phenyltin Trichloride

Development of Novel Organotin-Based Materials with Tailored Functionalities

Phenyltin trichloride (B1173362) is a valuable building block for creating advanced materials with precisely controlled properties. Future research is centered on integrating phenyltin moieties into complex architectures like polymers and metal-organic frameworks (MOFs) to achieve tailored functionalities for specific applications. polytechnique.edu

The incorporation of phenyltin trichloride into polymeric structures is a promising route to materials with unique thermal, mechanical, and optoelectronic properties. Organotin polymers have been investigated for their biological activities, and creating water-soluble versions represents a significant area of advancement. researchgate.net By controlling the polymer backbone and the concentration of phenyltin units, researchers can fine-tune characteristics such as refractive index, conductivity, and stability.

Another key area is the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are highly porous, crystalline materials with vast internal surface areas, making them ideal for gas storage, separation, and catalysis. researchgate.net Using this compound or its derivatives as nodes or functional components within the organic linkers can introduce specific catalytic sites or sensing capabilities. The structural diversity and high porosity of MOFs make them excellent candidates for a variety of environmental and biomedical applications. nih.gov For instance, phenyltin-containing MOFs could be designed for the selective capture of specific pollutants or as controlled-release drug delivery systems. mdpi.com

| Material Type | Precursor Role of this compound | Tailored Functionality | Potential Application |

|---|---|---|---|

| Functional Polymers | Monomer or functional additive | Enhanced thermal stability, specific refractive index | Specialty coatings, optical devices |

| Metal-Organic Frameworks (MOFs) | Component of metallic node or organic linker | Selective adsorption, catalytic activity | Gas separation, chemical sensors, drug delivery |

| Doped Metal Oxides | Tin (Sn) source for doping | Improved electronic conductivity, enhanced photocatalytic activity | Solar cells, photocatalysis |

Advancements in Catalytic Efficiency and Selectivity for Green Chemistry Applications